molecular formula C13H10N2O B1355560 1-Benzoyl-2-phenyldiazene CAS No. 952-53-4

1-Benzoyl-2-phenyldiazene

Cat. No.: B1355560
CAS No.: 952-53-4
M. Wt: 210.23 g/mol
InChI Key: MHJUNMARMFAUBI-UHFFFAOYSA-N
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Description

1-Benzoyl-2-phenyldiazene, also known as N-phenyliminobenzamide, is an organic compound with the molecular formula C13H10N2O. It is characterized by the presence of a benzoyl group attached to a phenyldiazene moiety.

Preparation Methods

1-Benzoyl-2-phenyldiazene can be synthesized through several synthetic routes. One common method involves the reaction of benzoyl chloride with phenylhydrazine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzoyl-2-phenyldiazene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound typically yields hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings. .

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1-Benzoyl-2-phenyldiazene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-phenyldiazene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of specific biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

1-Benzoyl-2-phenyldiazene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzoyl and diazene groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-phenyliminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJUNMARMFAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493244
Record name Phenyl[(E)-phenyldiazenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-53-4
Record name Phenyl[(E)-phenyldiazenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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